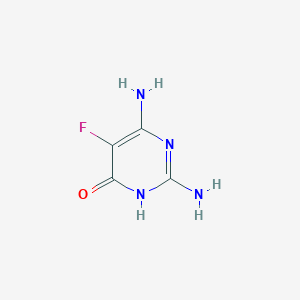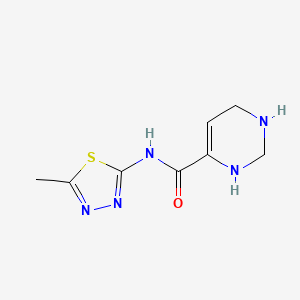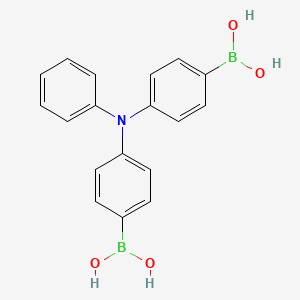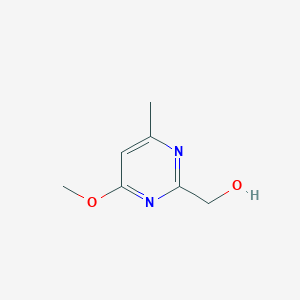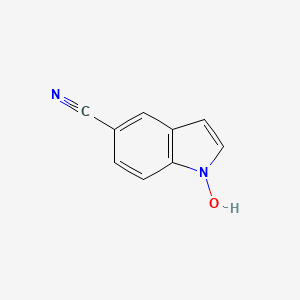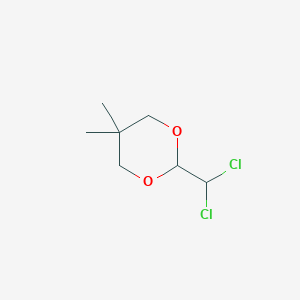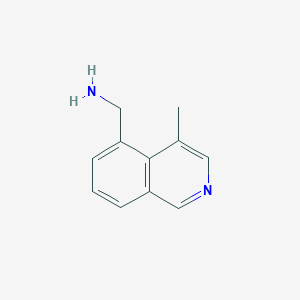
Nickeltrifluoroacetylacetonate,dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickeltrifluoroacetylacetonate, dihydrate is a coordination compound with the chemical formula Ni(CF3COCHCOCH3)2·2H2O. It is a nickel complex where the nickel ion is coordinated with two trifluoroacetylacetonate ligands and two water molecules. This compound is known for its applications in various fields, including catalysis, material science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: Nickeltrifluoroacetylacetonate, dihydrate can be synthesized through the reaction of nickel(II) salts with trifluoroacetylacetone in the presence of a base. The typical reaction involves dissolving nickel(II) chloride or nickel(II) acetate in water, followed by the addition of trifluoroacetylacetone and a base such as sodium hydroxide. The reaction mixture is then stirred and heated to facilitate the formation of the complex. The product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of nickeltrifluoroacetylacetonate, dihydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and drying .
化学反応の分析
Types of Reactions: Nickeltrifluoroacetylacetonate, dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to nickel(0) species under specific conditions.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, or other chelating agents.
Major Products:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(0) species.
Substitution: New nickel complexes with different ligands.
科学的研究の応用
Nickeltrifluoroacetylacetonate, dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential use in biological imaging and as a precursor for the synthesis of bioactive nickel complexes.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in the development of nickel-based drugs.
Industry: It is used in the production of advanced materials, such as nickel-containing polymers and coatings.
作用機序
The mechanism of action of nickeltrifluoroacetylacetonate, dihydrate involves the coordination of the nickel ion with the trifluoroacetylacetonate ligands. This coordination stabilizes the nickel ion and enhances its reactivity in various chemical processes. The compound can interact with molecular targets such as enzymes and proteins, leading to potential biological effects. The pathways involved in its mechanism of action include redox reactions and ligand exchange processes .
類似化合物との比較
Nickeltrifluoroacetylacetonate, dihydrate can be compared with other similar compounds, such as:
Nickel(II) acetylacetonate: Similar structure but with acetylacetonate ligands instead of trifluoroacetylacetonate.
Nickel(II) hexafluoroacetylacetonate: Contains hexafluoroacetylacetonate ligands, offering different reactivity and stability.
Nickel(II) dibenzoylmethane: Another nickel complex with different ligands, used in various catalytic applications.
Uniqueness: Nickeltrifluoroacetylacetonate, dihydrate is unique due to the presence of trifluoroacetylacetonate ligands, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it suitable for specific applications in catalysis and material science .
特性
分子式 |
C10H12F6NiO6 |
|---|---|
分子量 |
400.88 g/mol |
IUPAC名 |
nickel(2+);1,1,1-trifluoropentane-2,4-dione;dihydrate |
InChI |
InChI=1S/2C5H4F3O2.Ni.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2H,1H3;;2*1H2/q2*-1;+2;; |
InChIキー |
DWFLHXGGTXXXJH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.O.O.[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


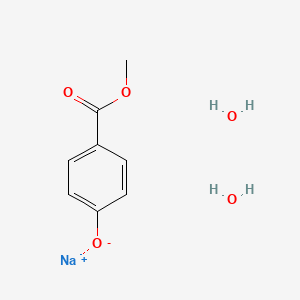
![4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13109207.png)
![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one](/img/structure/B13109208.png)

